molecular formula C24H28N2 B12631660 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-20-3

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12631660
CAS No.: 918480-20-3
M. Wt: 344.5 g/mol
InChI Key: MHMBHFCIADOKIQ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenylpropyl group attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of naphthalen-2-ylmethanol with 4-(3-phenylpropyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce naphthalen-2-yl alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of a naphthalene ring and a phenylpropyl group attached to a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918480-20-3

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C24H28N2/c1-2-7-21(8-3-1)9-6-14-25-15-17-26(18-16-25)20-22-12-13-23-10-4-5-11-24(23)19-22/h1-5,7-8,10-13,19H,6,9,14-18,20H2

InChI Key

MHMBHFCIADOKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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